

# In-Depth Technical Guide: NCATS-SM4487

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NCATS-SM4487**

Cat. No.: **B12422599**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PubChem entry and associated data for the potent and selective galactokinase 1 (GALK1) inhibitor, **NCATS-SM4487**. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

## Core Compound Information

**NCATS-SM4487** has been identified as a significant small molecule inhibitor of human galactokinase 1 (GALK1). It is classified as a dihydropyrimidine inhibitor. The primary mechanism of action of **NCATS-SM4487** is the inhibition of GALK1, an essential enzyme in the Leloir pathway of galactose metabolism. By blocking GALK1, **NCATS-SM4487** effectively prevents the phosphorylation of galactose to galactose-1-phosphate. This action is particularly relevant in the context of classic galactosemia, a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to a toxic accumulation of galactose-1-phosphate.

Chemical Identifiers:

- Compound Name: **NCATS-SM4487**
- CAS Number: 2733617-81-5

## Quantitative Data Summary

The following tables summarize the key quantitative data available for **NCATS-SM4487**, focusing on its bioactivity and pharmacokinetic properties.

### Table 1: In Vitro Bioactivity

| Parameter        | Value           | Target      | Assay Type                   | Reference                               |
|------------------|-----------------|-------------|------------------------------|-----------------------------------------|
| IC <sub>50</sub> | 0.05 μM (50 nM) | Human GALK1 | Biochemical Inhibition Assay | <a href="#">[1]</a> <a href="#">[2]</a> |

### Table 2: In Vitro ADME & Pharmacokinetics

| Parameter            | Species      | Value    | Conditions       | Reference           |
|----------------------|--------------|----------|------------------|---------------------|
| Microsomal Stability | Mouse        | Moderate | Liver Microsomes | <a href="#">[2]</a> |
| Protein Binding      | Mouse (CD-1) | 98.74%   | Plasma           | <a href="#">[2]</a> |

### Table 3: In Vivo Pharmacokinetics

| Route of Administration | Dose     | Species              | C <sub>max</sub>          | AUC <sub>inf</sub> | Bioavailability | Half-life (t <sub>1/2</sub> ) | Reference           |
|-------------------------|----------|----------------------|---------------------------|--------------------|-----------------|-------------------------------|---------------------|
| Intravenous (IV)        | 3 mg/kg  | Mouse (CD-1, female) | 8.25 μM (C <sub>0</sub> ) | -                  | -               | ~0.4 h                        | <a href="#">[2]</a> |
| Oral (PO)               | 30 mg/kg | Mouse (CD-1, female) | 7.02 μM                   | 15.96 h·μM         | 33%             | -                             | <a href="#">[2]</a> |
| Intraperitoneal (IP)    | 50 mg/kg | Mouse (CD-1, female) | >1 μM (up to ~7 h)        | -                  | -               | -                             | <a href="#">[2]</a> |

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

## Human GALK1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **NCATS-SM4487** against human galactokinase 1.

Methodology:

- Enzyme and Substrates: Recombinant human GALK1 enzyme is used. The substrates are galactose and adenosine triphosphate (ATP).
- Reaction Principle: The assay measures the amount of galactose-1-phosphate produced from the enzymatic reaction. The detection of the product is typically achieved through a coupled enzyme system that ultimately leads to a detectable signal (e.g., luminescence or fluorescence).
- Procedure:
  - A dilution series of **NCATS-SM4487** is prepared.
  - The compound dilutions are pre-incubated with the GALK1 enzyme.
  - The enzymatic reaction is initiated by the addition of galactose and ATP.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.
  - The reaction is stopped, and the amount of product is quantified using a suitable detection reagent and a plate reader.
- Data Analysis: The resulting data are plotted as the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The  $IC_{50}$  value is determined by fitting the data to a four-parameter logistic equation.

## Microsomal Stability Assay

Objective: To assess the metabolic stability of **NCATS-SM4487** in liver microsomes.

**Methodology:**

- Materials: Liver microsomes (e.g., from mouse or human) and an NADPH-generating system are required.
- Procedure:
  - **NCATS-SM4487** is incubated with the liver microsomes in the presence of the NADPH-generating system at 37°C.
  - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
  - The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  - The samples are centrifuged to precipitate proteins.
  - The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the zero-time point. The half-life ( $t_{1/2}$ ) of the compound in the microsomal preparation is then determined from the slope of the natural logarithm of the percent remaining versus time plot.

## Mouse Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic profile of **NCATS-SM4487** in mice following intravenous, oral, and intraperitoneal administration.

**Methodology:**

- Animal Model: CD-1 mice are typically used for these studies.
- Dosing:
  - Intravenous (IV): The compound is administered as a single bolus dose into a tail vein.

- Oral (PO): The compound is administered by oral gavage.
- Intraperitoneal (IP): The compound is injected into the peritoneal cavity.
- Sample Collection: Blood samples are collected from the mice at predetermined time points after dosing. Serial bleeding from a single mouse or terminal bleeding from different groups of mice at each time point can be employed.
- Sample Processing: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of **NCATS-SM4487** in the plasma samples is quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters such as maximum concentration ( $C_{max}$ ), time to maximum concentration ( $T_{max}$ ), area under the concentration-time curve (AUC), half-life ( $t_{1/2}$ ), and bioavailability are calculated using non-compartmental analysis.

## Signaling Pathway and Experimental Workflow Diagrams

### The Leloir Pathway of Galactose Metabolism and the Action of NCATS-SM4487



[Click to download full resolution via product page](#)

Caption: Inhibition of GALK1 by **NCATS-SM4487** in the Leloir pathway of galactose metabolism.

# Experimental Workflow for In Vivo Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: Workflow for determining the pharmacokinetic profile of **NCATS-SM4487** in mice.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Galactose? [synapse.patsnap.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: NCATS-SM4487]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422599#ncats-sm4487-pubchem-entry-and-data]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)